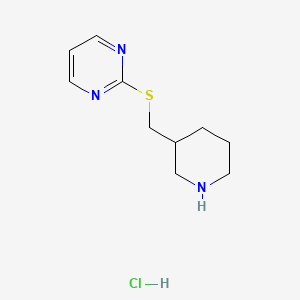

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride

Descripción general

Descripción

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3S. It is a pyrimidine derivative that contains a piperidine moiety linked via a thioether bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a 2-chloropyrimidine is reacted with piperidin-3-ylmethanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is investigated for its potential as a therapeutic agent in treating various diseases. Its structural attributes suggest several biological activities:

-

Anticancer Activity :

- Preliminary studies indicate that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

- Case Study : A study on prostate cancer cells (PC3 line) demonstrated potent anticancer activity, with selectivity towards cancer cells over normal cells, suggesting a mechanism involving interaction with Bcl-2 proteins .

Cell Line IC50 (µM) PC3 10.5 A549 12.5 MCF-7 15.0 - Anti-inflammatory Effects :

-

Antimicrobial Properties :

- Research indicates significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) Staphylococcus aureus 0.25 - 1 Enterococcus faecalis 0.5 - 2 Escherichia coli 1 - 4

Chemical Synthesis

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique thioether group allows for diverse chemical modifications, enabling the development of new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

- 2-((Piperidin-2-ylmethyl)thio)pyrimidine hydrochloride

- 2-((Morpholin-4-ylmethyl)thio)pyrimidine hydrochloride

Uniqueness

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the piperidine moiety and the presence of the thioether linkage contribute to its distinct pharmacological profile compared to other similar compounds .

Actividad Biológica

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety. The presence of sulfur in the thioether linkage is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 244.77 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂S |

| Molecular Weight | 244.77 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell functions, which can lead to cell death.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound. It has shown promising results against various cancer cell lines, including lung (A549) and glioma (C6) cells. The mechanism of action appears to involve apoptosis induction through caspase activation pathways.

Case Study: Anticancer Activity Evaluation

In a recent study, the anticancer effects were assessed using MTT assays, which measure cell viability. The compound was found to induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the substituents on the pyrimidine and piperidine rings. Variations in these groups can enhance or diminish its activity against specific targets. Notably, electronegative substituents have been shown to improve antifungal activity by increasing lipophilicity, facilitating better membrane penetration.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes. It binds to active sites of these enzymes, disrupting essential biochemical pathways that are crucial for microbial survival and cancer cell proliferation.

Safety Profile and Toxicity Studies

Preliminary toxicity studies have indicated that this compound does not exhibit acute toxicity at high doses in animal models. Further studies are needed to assess long-term safety and any potential side effects.

Table 3: Toxicity Data

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (mice) |

| Oral Bioavailability | 31.8% |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride with high purity?

Methodology :

- Intermediate synthesis : Start with functionalized pyrimidine and piperidine precursors. For example, introduce the thioether linkage via nucleophilic substitution between a pyrimidine-thiol intermediate and a piperidinylmethyl halide derivative. Optimize reaction conditions (e.g., NaOH in dichloromethane) to minimize side reactions .

- Hydrochloride salt formation : Precipitate the free base compound in a non-polar solvent, then treat with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) under controlled pH to crystallize the hydrochloride salt.

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization (ethanol/water mixtures) to achieve >98% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

Methodology :

- Structural confirmation :

- NMR spectroscopy : - and -NMR to verify piperidine ring conformation, pyrimidine-thioether linkage, and hydrochloride protonation. Compare chemical shifts with structurally similar compounds (e.g., 2-(piperidin-2-yl)pyridine dihydrochloride ).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak for CHNS·HCl).

- Purity assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities. Use USP reference standards for calibration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

Methodology :

- Assay standardization :

- Solvent compatibility : Test solubility in DMSO, PBS, and cell culture media. For low aqueous solubility (common in piperidine derivatives), use β-cyclodextrin complexation or lipid-based formulations .

- Control experiments : Include structurally related analogs (e.g., 3-(2-methylphenoxy)piperidine hydrochloride ) to validate target specificity.

- Data normalization : Use IC/EC ratios corrected for solvent effects and protein binding (e.g., equilibrium dialysis to measure free fraction).

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

Methodology :

- In silico modeling :

- ADME prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For thioether-containing compounds, prioritize sulfoxidation pathways .

- Docking studies : Simulate binding interactions with target receptors (e.g., kinases or GPCRs). Compare with analogs like 3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride to identify critical pharmacophores.

- Validation : Cross-reference predictions with in vitro microsomal stability assays and in vivo PK studies in rodent models.

Q. How should researchers address stability issues during long-term storage?

Methodology :

Propiedades

IUPAC Name |

2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKXRHKEJJCEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.